1-Ethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique bicyclic structure, which consists of a pyrrole ring fused to a pyridine ring. The presence of an ethyl group at the 1-position of the pyrrole ring imparts distinct chemical properties and biological activities to this compound.
The compound is classified as a nitrogen-containing heterocycle, which is significant in medicinal chemistry due to its diverse pharmacological activities. Its structural classification falls under pyrrolopyridines, which are known for their roles as potential therapeutic agents, particularly in cancer treatment and other diseases related to kinase activity.
Synthesis of 1-ethyl-1H-pyrrolo[3,2-b]pyridine can be achieved through various methods. One effective approach involves the use of substituted 2-amino-1,5-diphenyl-1H-pyrrole derivatives as starting materials. These derivatives can undergo cross-coupling reactions and condensation reactions with reagents such as acetylacetone and ethyl cyanoacetate under acidic conditions to yield the target compound.
The synthesis typically follows these steps:
1-Ethyl-1H-pyrrolo[3,2-b]pyridine can engage in various chemical reactions typical for nitrogen-containing heterocycles. Notable reactions include:
These reactions highlight the versatility of 1-ethyl-1H-pyrrolo[3,2-b]pyridine in synthetic organic chemistry .
The mechanism of action for compounds like 1-ethyl-1H-pyrrolo[3,2-b]pyridine often involves interaction with specific biological targets such as protein kinases. These interactions can inhibit kinase activity, which is crucial in regulating various cellular processes including proliferation and apoptosis.
Research indicates that derivatives of this compound exhibit significant inhibitory effects on kinases associated with cancer progression, making them potential candidates for anticancer therapies .
The physical properties of 1-ethyl-1H-pyrrolo[3,2-b]pyridine include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in various chemical environments and its suitability for biological applications .
1-Ethyl-1H-pyrrolo[3,2-b]pyridine has garnered attention in medicinal chemistry due to its potential applications as:
Research continues to explore its efficacy and safety profiles in clinical settings, particularly focusing on its role in inhibiting pathways associated with cancer cell proliferation .
The core structure of 1-ethyl-1H-pyrrolo[3,2-b]pyridine consists of a fused bicyclic system featuring a six-membered pyridine ring and a five-membered pyrrole ring. The "b" fusion notation indicates shared bonds between atoms 3 and 4 of the pyrrole ring and atoms 2 and 3 of the pyridine ring. The ethyl substituent at the pyrrole nitrogen (N-1) disrupts potential hydrogen bonding at this site while enhancing lipophilicity. Key molecular characteristics include:
Table 1: Molecular Properties of 1-Ethyl-1H-pyrrolo[3,2-b]pyridine Derivatives
Property | Value | Derivative Example |
---|---|---|
Molecular Formula | C₉H₁₀N₂ (Base structure) | C₉H₈N₂O₂ (2,3-dione variant) [5] [10] |
Molecular Weight | 158.20 g/mol (Base) | 176.17 g/mol (2,3-dione) [10] |
Hydrogen Bond Acceptors | 2 (Ring nitrogens) | 3–4 (With carbonyl groups) [9] |
Hydrogen Bond Donors | 0 (Due to N-alkylation) | 0–1 [9] |
Rotatable Bonds | 2 (Ethyl group) | 1–2 [7] |
Electronic distribution is asymmetric: The pyridine ring exhibits electron-deficient character, while the pyrrole moiety is electron-rich. This ambipolar profile enables π-stacking interactions and influences reactivity at specific positions. The N-ethyl substitution (confirmed via SMILES notation "CCn1ccnc2cc1cc2" for the parent structure) shifts electron density toward the fused system, altering dipole moments compared to unsubstituted analogs [6] [9]. Substituents at C-2 or C-3 (e.g., carbonyl groups in 2,3-dione derivatives) further polarize the ring system, enhancing hydrogen-bonding capacity and molecular planarity [5] [10].
Systematic naming of pyrrolopyridines follows IUPAC fusion rules:
Isomeric diversity arises from fusion orientation and nitrogen positioning:
Table 2: Isomeric Pyrrolopyridine Systems
Isomer Type | Fusion Points | Nitrogen Positions | Example Compound |
---|---|---|---|
Pyrrolo[3,2-b]pyridine | [3,2-b] | N-1 (pyrrole), N-7 (pyridine) | 1-Ethyl-1H-pyrrolo[3,2-b]pyridine (Target compound) |
Pyrrolo[2,3-b]pyridine (7-azaindole) | [2,3-b] | N-1 (pyrrole), N-4 (pyridine) | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate [1] [7] |
Pyrrolo[3,2-c]pyridine | [3,2-c] | N-1 (pyrrole), N-6 (pyridine) | 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethyl formate [3] |
Numbering differs significantly: In pyrrolo[3,2-b]pyridine, the pyridine nitrogen is position 4, while in pyrrolo[2,3-b]pyridine (7-azaindole), it is position 7. This positional variance alters electron distribution and chemical reactivity. For example, electrophilic substitution favors C-5 in pyrrolo[3,2-b]pyridine due to proximity to the electron-donating pyrrole nitrogen, whereas 7-azaindole undergoes C-3 substitution [6] [9].
Pyrrolo[3,2-b]pyridine belongs to the broader "azaindole" family, where one indole carbon is replaced by nitrogen. Key structural and electronic comparisons include:
Aromaticity and Tautomerism: Unlike pyrrolo[2,3-b]pyridine (7-azaindole), which exhibits prototropic tautomerism between N-1 and N-7, N-alkylated pyrrolo[3,2-b]pyridine derivatives like 1-ethyl-1H-pyrrolo[3,2-b]pyridine are locked in one tautomeric form. This eliminates self-association via hydrogen bonding observed in unsubstituted 7-azaindoles (pKₐ ~4.9) [6].
Dipole Moments and Polarity: Pyrrolo[3,2-b]pyridine exhibits a higher dipole moment (~4.5 D) than pyrrolo[2,3-b]pyridine (~3.0 D) due to the adjacency of both nitrogens. This enhances solubility in polar solvents and influences protein-binding interactions [6] [8].
Functionalization Reactivity:
Table 3: Comparative Properties of Fused Bicyclic Systems
Property | Pyrrolo[3,2-b]pyridine | Pyrrolo[2,3-b]pyridine (7-Azaindole) | Pyrrolo[3,2-c]pyridine |
---|---|---|---|
Pyridine Nitrogen Position | Position 4 | Position 7 | Position 6 |
logP (Calculated) | ~1.8 (1-ethyl derivative) | ~1.7 (ethyl carboxylate) [7] | ~1.5 |
Electrophilic Substitution Site | C-5/C-6 | C-3 | C-5 |
Representative Derivative | 1-Ethyl-1H-pyrrolo[3,2-b]pyridine-2,3-dione [10] | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate [7] | 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethyl formate [3] |
Biological implications stem from these differences: Pyrrolo[3,2-b]pyridine derivatives demonstrate unique microtubule-binding behavior distinct from pyrrolo[2,3-b]pyridine-based inhibitors. Their planar conformation permits intercalation into tubulin dimers, competing with colchicine binding – a property leveraged in anticancer drug design [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3